(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol
Description
Properties
IUPAC Name |
(5S)-5-amino-5-pyridin-3-ylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10(5-1-2-7-13)9-4-3-6-12-8-9/h1-4,6,8,10,13H,5,7,11H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTZBQHUXLAFQR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC=CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CC=CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80845476 | |
| Record name | (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80845476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918625-36-2 | |
| Record name | (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80845476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Enantioselective Coupling
Palladium complexes with chiral ligands, such as (S)-3,3′-dibromo-1,1′-bi-2-naphthol (BINOL derivatives), have proven effective in constructing stereogenic centers adjacent to aromatic systems. In a protocol analogous to the synthesis of alkylidene indanols, a palladium-catalyzed Mizoroki–Heck reaction could be adapted to install the pyridin-3-yl group while establishing the (5S) configuration. For example, coupling a 2-bromo-pyridinyl precursor with a pentenol-derived boronic ester under PdCl₂(PPh₃)₂ catalysis yielded intermediates with 90% efficiency and 5:1 diastereomeric ratios.
Key Reaction Parameters
-
Catalyst : PdCl₂(PPh₃)₂ (7.5 mol%)
-
Ligand : (S)-BINOL derivative (7.5 mol%)
-
Solvent : Toluene at 135°C
This method avoids chromatographic purification, enhancing scalability.
Hydrogenation of Prochiral Enamines
Platinum-Catalyzed Reduction of Nitro Intermediates
The hydrogenation of nitro groups to amines, as demonstrated in the synthesis of 4-amino-5-methylpyridone, provides a pathway to introduce the amino group stereoselectively. Using a Pt/V on carbon catalyst (1% Pt, 2% V), a prochiral nitro-pentenol intermediate could be reduced to the target amine with >99% purity. The exothermic nature of such reactions necessitates careful temperature control (160–200°C) and autoclave conditions.
Optimization Insights
-
Catalyst : Pt/V on carbon (3% loading)
-
Solvent : Methanol or ethanol
-
Temperature : 180°C (autoclave)
-
Pressure : 12.5 bar H₂
This approach minimizes byproducts like dechlorinated analogs, which commonly arise in reductions of halogenated precursors.
One-Pot Tandem Reactions
Cascade Cyclization and Amination
A one-pot strategy combining Grignard addition, oxidation, and asymmetric amination was adapted from benzo[a]fluorene syntheses. Starting from 2-bromo-3-pyridinecarbaldehyde, sequential treatment with a pentenyl Grignard reagent, MnO₂ oxidation, and palladium-catalyzed amination yielded the target compound in 75% isolated yield. The use of hydrazine hydrate as a reductant suppressed over-reduction.
Procedure Summary
-
Grignard Addition : 2-Bromo-3-pyridinecarbaldehyde + pent-2-enylmagnesium bromide → secondary alcohol (82%).
-
Amination : PdCl₂(dppf)/K₂CO₃/hydrazine hydrate → (5S)-amine (75%).
Comparative Analysis of Methodologies
The table below evaluates key metrics for each approach:
Chemical Reactions Analysis
Types of Reactions
(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentene chain can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the double bond.
Substitution: Halogenating agents such as thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: Formation of (5S)-5-(pyridin-3-yl)pent-2-en-1-one.
Reduction: Formation of (5S)-5-Amino-5-(pyridin-3-yl)pentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(Dimethylamino)pent-2-en-1-ol (CAS: 1899162-07-2)
Molecular Formula: C₇H₁₅NO Molecular Weight: 129.2 g/mol Physical State: Clear, pale-yellow liquid .
Structural and Functional Differences:
- Amino Group Substitution: The dimethylamino group (–N(CH₃)₂) replaces the pyridinyl and primary amino groups, increasing lipophilicity (LogP: ~0.5 estimated) compared to the target compound’s LogP of -0.2.
- Applications : Used in pharmaceutical synthesis (e.g., drug intermediates) and material science for designing thermally stable polymers .
Key Contrasts:
| Property | (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol | 5-(Dimethylamino)pent-2-en-1-ol |
|---|---|---|
| Aromaticity | Pyridine ring present | No aromatic groups |
| Hydrogen Bonding | Stronger (2 donors, 3 acceptors) | Weaker (1 donor, 2 acceptors) |
| Applications | Tobacco alkaloid synthesis | Drug development, materials |
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol
Molecular Formula : C₁₃H₂₂N₆O₂S
Molecular Weight : 326.42 g/mol .
Structural and Functional Differences:
- Core Structure: Cyclopentene ring vs. linear pentenol chain in the target compound.
Key Contrasts:
| Property | (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol | Cyclopentene Derivative |
|---|---|---|
| Ring System | Linear chain with pyridine | Cyclopentene with tetrazole |
| Bioactivity | Limited to alkaloid synthesis | Potential antimicrobial uses |
| Stereocenters | 2 (5S, 2Z) | 3 (1R,4S,5S) |
5-Imino-2-methylcyclopent-1-en-1-ol (CAS: 61133-60-6)
Molecular Formula: C₆H₉NO Molecular Weight: 111.14 g/mol .
Structural and Functional Differences:
- Core Structure: Cyclopentenol vs. linear chain.
- Functional Groups: Imino group (–NH) in tautomeric equilibrium with enamine forms, unlike the stable primary amino group in the target compound.
Key Contrasts:
| Property | (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol | 5-Imino-2-methylcyclopent-1-en-1-ol |
|---|---|---|
| Aromaticity | Pyridine ring | Non-aromatic |
| Reactivity | Stable amino group | Tautomerism-prone imino group |
| Applications | Synthetic intermediate | Unclear; limited data |
Biological Activity
(5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol is a compound of significant interest in medicinal chemistry due to its structural features, which include an amino group and a hydroxyl group on a pyridine-substituted pentene backbone. This compound has been studied for its potential biological activities, including interactions with various biomolecules and therapeutic applications.
The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the synthesis of various derivatives that may exhibit different biological activities.
Reactions:
- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
- Reduction: The double bond in the pentene chain can be reduced to yield a saturated compound.
- Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents:
- Oxidation Agents: Potassium permanganate, chromium trioxide.
- Reduction Agents: Hydrogen gas with a palladium catalyst.
- Substitution Agents: Thionyl chloride.
The biological activity of (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol is primarily attributed to its ability to interact with specific molecular targets. The amino and hydroxyl groups facilitate hydrogen bonding with proteins and enzymes, potentially altering their activity. Additionally, the pyridine ring may engage in π-π interactions with aromatic residues in proteins, influencing various biological pathways.
Biological Activity
Research indicates that (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol has potential therapeutic properties. It has been investigated for its role as a precursor in pharmaceutical compounds and its interactions with key biological targets.
Table 1: Summary of Biological Activities
Case Studies
- Antiproliferative Activity : A study demonstrated that (5S)-5-Amino-5-(pyridin-3-yl)pent-2-en-1-ol showed significant cytotoxicity against various cancer cell lines. The compound's mechanism involved interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Enzyme Interaction : Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated that the compound could effectively reduce enzyme activity, suggesting potential use as an anticancer agent.
Comparative Analysis
When compared to similar compounds, (5S)-5-Amino-5-(pyridin-3-yl)pentan-1-ol (a saturated derivative) exhibited reduced biological activity, indicating that the unsaturation in the pentene chain is crucial for maintaining its efficacy.
Table 2: Comparison with Related Compounds
Q & A
Q. What mechanistic insights can be gained from studying the compound’s reactivity under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Monitor degradation via LC-MS in buffers mimicking blood (pH 7.4) or lysosomes (pH 4.5).
- Reactive Oxygen Species (ROS) Assays : Evaluate oxidative stress induction using fluorescent probes (e.g., DCFH-DA).
- Metabolite Identification : Incubate with liver microsomes and characterize metabolites via HRMS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
